Cas no 2470440-76-5 (7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride)

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a spirocyclic amine derivative with a rigid molecular structure, offering unique steric and electronic properties. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The compound’s spirocyclic core provides conformational restraint, which can be advantageous in drug design for targeting specific receptors or improving metabolic stability. The presence of the oxa (oxygen) and aza (nitrogen) heteroatoms further expands its utility as a versatile intermediate in medicinal chemistry. This compound is particularly valued for its potential in the development of bioactive molecules, where precise spatial orientation and functional group compatibility are critical.
7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride structure
2470440-76-5 structure
Product Name:7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride
CAS No:2470440-76-5
MF:C10H20ClNO
MW:205.724902153015
MDL:MFCD32711403
CID:5458422
PubChem ID:154857218
Update Time:2025-10-24

7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 8-Oxa-2-azaspiro[4.5]decane, 7,7-dimethyl-, hydrochloride (1:1)
    • 7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride
    • MDL: MFCD32711403
    • Inchi: 1S/C10H19NO.ClH/c1-9(2)7-10(4-6-12-9)3-5-11-8-10;/h11H,3-8H2,1-2H3;1H
    • InChI Key: UONDWDYJNQIAHS-UHFFFAOYSA-N
    • SMILES: C1C2(CCOC(C)(C)C2)CCN1.[H]Cl

Computed Properties

  • Exact Mass: 205.1233420g/mol
  • Monoisotopic Mass: 205.1233420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 179
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride Pricemore >>

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7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride Related Literature

Additional information on 7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride

Professional Introduction to 7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride (CAS No. 2470440-76-5)

7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2470440-76-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic heterocyclic derivative features a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular research. The compound’s molecular structure consists of a spiro linkage between a seven-membered oxygen-containing heterocycle and a five-membered nitrogen-containing heterocycle, further substituted with methyl groups at the 7-position and an oxo group at the 8-position. The hydrochloride salt form enhances its solubility and stability, making it more amenable for various biochemical and pharmacological studies.

The spirocyclic core of 7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride imparts unique steric and electronic properties that are highly valuable in medicinal chemistry. Spirocycles are known for their rigid conformational stability, which can be leveraged to design molecules with enhanced binding affinity and selectivity towards biological targets. In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit multiple pharmacophoric interactions simultaneously, a feature that is often difficult to achieve with linear or cyclic molecules.

One of the most compelling aspects of 7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride is its potential as a scaffold for the development of novel therapeutic agents. The presence of both oxygen and nitrogen heteroatoms within its structure allows for diverse functionalization strategies, enabling chemists to modify its pharmacological profile by introducing additional substituents or bioisosteres. This flexibility has made it a promising candidate for further investigation in various therapeutic areas.

Recent advancements in computational chemistry have facilitated the rapid screening of such complex molecular structures for their biological activity. Molecular modeling studies have suggested that 7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride may interact with specific binding pockets on target proteins, potentially modulating enzyme activity or receptor function. These virtual screenings have guided experimental efforts towards identifying derivatives with improved pharmacokinetic properties.

In the realm of drug discovery, the synthesis of analogs of 7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride has been explored to optimize its biological efficacy. Researchers have employed innovative synthetic methodologies to introduce modifications at key positions within the spirocycle, aiming to enhance binding affinity, reduce toxicity, and improve metabolic stability. These efforts have led to the identification of several promising lead compounds that are now undergoing further preclinical evaluation.

The compound’s unique structural features also make it an attractive tool for mechanistic studies in biochemical research. Its rigid spirocore provides a stable platform for investigating interactions between small molecules and biological macromolecules, such as enzymes and nucleic acids. Such studies are crucial for understanding the fundamental mechanisms underlying drug action and for designing molecules with enhanced therapeutic potential.

Furthermore, the oxo and azaspiro moieties in 7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride contribute to its ability to engage multiple binding interactions simultaneously. This multitasking capability is particularly valuable in drug design, where targeting multiple sites on a biological receptor can lead to synergistic effects and improved therapeutic outcomes. The compound’s potential as a dual or multi-target binder has been highlighted in several recent publications.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is critical for pharmaceutical applications where bioavailability and formulation are key considerations. Solubility modulation is often a critical step in drug development, as it directly impacts the compound’s pharmacokinetic behavior and therapeutic efficacy.

As research in medicinal chemistry continues to evolve, compounds like 7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride are expected to play an increasingly important role in the discovery and development of new therapies. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, including oncology, neurology, and inflammation-related diseases.

The synthesis and characterization of this compound exemplify the intersection of organic chemistry, computational biology, and pharmacology—disciplines that are essential for advancing modern drug discovery efforts. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers are uncovering new possibilities for harnessing natural product-inspired scaffolds like 7,7-dimethyl-8-oxa-2-azaspiro4.5decane hydrochloride in the fight against human disease.

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